molecular formula C15H23NO2 B4976391 3-(2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine

3-(2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine

Cat. No. B4976391
M. Wt: 249.35 g/mol
InChI Key: KIQJYJMBVNPISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MTFMP" and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

MTFMP has been studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, MTFMP has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, MTFMP has been studied for its potential use as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In industry, MTFMP has been studied for its potential use as a surfactant due to its ability to reduce surface tension.

Mechanism of Action

The exact mechanism of action of MTFMP is not yet fully understood. However, it is believed that MTFMP exerts its effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MTFMP has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
MTFMP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFMP can inhibit the growth of various bacterial and fungal strains. Additionally, MTFMP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MTFMP in lab experiments is its high purity and stability. MTFMP can be synthesized in high yields and is relatively stable under standard laboratory conditions. Additionally, MTFMP has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of using MTFMP in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of MTFMP. One potential direction is the further investigation of its anti-inflammatory and analgesic effects in animal models of inflammatory diseases. Additionally, the potential use of MTFMP as a pesticide in agriculture warrants further investigation. Finally, the development of new synthesis methods for MTFMP could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

MTFMP can be synthesized using a variety of methods, including the reaction of 2-methylphenol with 3-bromo-1-chloropropane in the presence of a base, followed by reaction with tetrahydro-2-furanmethanol. Another method involves the reaction of 2-methylphenol with 3-chloropropanol in the presence of a base, followed by reaction with tetrahydro-2-furanmethanol. Both of these methods have been used successfully to synthesize MTFMP in high yields.

properties

IUPAC Name

3-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-13-6-2-3-8-15(13)18-11-5-9-16-12-14-7-4-10-17-14/h2-3,6,8,14,16H,4-5,7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQJYJMBVNPISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCNCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.